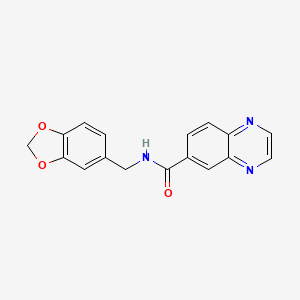

6-羧酰胺基-N-(1,3-苯并二氧杂环-5-基甲基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of biological activities. Quinoxaline derivatives have been extensively studied for their potential therapeutic applications, including their use as radioligands for imaging, antimycobacterial agents, serotonin receptor antagonists, acetylcholinesterase inhibitors, and anticancer agents .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of carboxylic acids with various amines. For instance, quinoxaline-2-carboxamides can be synthesized by coupling quinoxaline-2-carboxylic acid with amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . An improved method for synthesizing quinoxalinecarboxamide 1,4-dioxides involves the reaction of benzofuroxan with acetoacetamides in the presence of calcium salts . Additionally, quinoxaline derivatives can be prepared from carboxylic acids and ammonia using water-soluble carbodiimide (WSCD) .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline nucleus, which is essential for biological activity. The structure-activity relationship (SAR) studies indicate that small lipophilic substituents and the presence of a carboxamide group significantly influence the biological activity of these compounds . Molecular dynamic simulation studies have been used to predict the interactions of quinoxaline derivatives with biological targets such as acetylcholinesterase .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on their substituents. For example, N-methylation of desmethyl precursors has been used to label quinoline-2-carboxamide derivatives with carbon-11 for PET imaging . The presence of substituents like chloro, methyl, or methoxy groups can affect the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the introduction of a carboxamide group and specific substituents can enhance the cytotoxic potency of quinoxaline derivatives against various cancer cell lines . The pharmacokinetic profiles of potent quinoxaline derivatives have been assessed using in silico methods, indicating that some compounds follow established drug-likeness rules without deviation .

科学研究应用

催化应用和配体设计

用于催化应用的新型配体的设计和合成一直是重要的研究领域。Imamoto 等人(2012 年)开发了具有叔丁基甲基膦基团的刚性 P-手性膦配体,用于铑催化的官能化烯烃不对称氢化,展示了优异的对映选择性和高催化活性 (Imamoto 等人,2012 年)。这些发现突出了定制的喹喔啉衍生物在增强不对称催化中的潜力,这是手性药物成分合成中的基石。

药理学评估

喹喔啉-2-羧酰胺已被设计并评估为 5-羟色胺 3 型 (5-HT3) 受体拮抗剂,展示了喹喔啉衍生物在解决由 5-HT3 受体介导的疾病中的治疗潜力 (Mahesh 等人,2011 年)。这项工作展示了喹喔啉衍生物在开发新的药理活性剂中的多功能性。

抗菌和抗结核活性

喹喔啉衍生物已因其抗菌特性而受到研究。Vieira 等人(2014 年)研究了喹喔啉 N,N-二氧化物及其一些衍生物对细菌和酵母菌株的抗菌活性,提供了它们作为抗菌化疗新药的潜力的见解 (Vieira 等人,2014 年)。此外,Moreno 等人(2003 年)合成了喹喔啉-2-羧酰胺 1,4-二-N-氧化物衍生物并评估了它们的体外抗结核活性,突出了喹喔啉衍生物在对抗结核病中的作用范围 (Moreno 等人,2003 年)。

材料科学和聚合物化学

在材料科学中,Baek 等人(2003 年)探索了 1,1'-(亚甲基二-1,4-苯亚甲基)二马来酰亚胺通过新型的含二苯基喹喔啉的超支化芳族聚酰胺在室温下的自由基诱导聚合,为高温应用的热固性树脂体系的开发开辟了新的途径 (Baek 等人,2003 年)。

电化学

Shah 等人(2014 年)探讨了新型喹喔啉羧酸衍生物的 pH 依赖性电化学,说明了该化合物的氧化还原行为及其在电化学传感器或能量存储设备中的潜在应用 (Shah 等人,2014 年)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17(12-2-3-13-14(8-12)19-6-5-18-13)20-9-11-1-4-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUBZBVRNDKLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)